A Comprehensive Technical Guide to the Synthesis and Properties of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic Acid
A Comprehensive Technical Guide to the Synthesis and Properties of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic Acid
Abstract
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its rigid, partially saturated structure provides a valuable three-dimensional framework for interacting with biological targets. This guide presents an in-depth analysis of the synthesis, physicochemical properties, and therapeutic relevance of a key derivative, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. We will detail a robust and logical multi-step synthetic pathway, beginning with the versatile Gewald multicomponent reaction, followed by functional group manipulations to achieve the target molecule. This document is intended to serve as a practical and authoritative resource, combining established chemical principles with field-proven insights to empower researchers in their drug discovery and development endeavors.
A note on nomenclature: The user requested information on "4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid". Standard IUPAC nomenclature for the benzo[b]thiophene ring system numbers the sulfur atom as 1 and the thiophene carbons as 2 and 3. Commercial and literature data corresponding to this structural class consistently refer to the isomer with the carboxylic acid at the 3-position. Therefore, this guide will focus on the synthesis and properties of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (CAS No. 16953-33-4) , which is the scientifically prevalent and synthetically accessible compound corresponding to the requested core structure.
Strategic Overview: The Synthetic Pathway
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is most efficiently approached via a three-stage process. This strategy leverages the power of a multicomponent reaction to rapidly build the core heterocyclic system, followed by standard, high-yielding transformations to install the desired functionality.
The logical flow of this synthesis is as follows:
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Core Construction via Gewald Reaction: A one-pot reaction between cyclohexanone, ethyl cyanoacetate, and elemental sulfur to form Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This step is foundational, as it efficiently assembles the bicyclic scaffold with the necessary handles for subsequent modification.
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Ester Hydrolysis: Saponification of the ethyl ester to the corresponding 2-amino-3-carboxylic acid. This is a critical step to unmask the carboxylic acid functionality.
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Reductive Deamination: Conversion of the 2-amino group to a hydrogen via a two-step diazotization-reduction sequence, yielding the final target molecule.
Figure 1: Proposed synthetic workflow for 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Detailed Synthesis Protocols and Mechanistic Insights
Stage 1: Gewald Three-Component Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, prized for its convergence and atom economy. It allows for the rapid assembly of highly functionalized 2-aminothiophenes from simple acyclic or cyclic ketones.[1]
Principle: The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[2] Elemental sulfur then adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene product. The use of a secondary amine base like morpholine is crucial for catalyzing the initial condensation and facilitating the subsequent steps.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) [3]
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To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add absolute ethanol (150 mL).
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Add cyclohexanone (0.1 mol, 9.82 g, 10.4 mL) and ethyl cyanoacetate (0.1 mol, 11.31 g, 10.6 mL) to the ethanol and stir to combine.
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Add finely powdered elemental sulfur (0.1 mol, 3.21 g).
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To the stirred suspension, add morpholine (20 mL) as the basic catalyst.
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Heat the reaction mixture with stirring to 55-65 °C. Maintain this temperature for 2 hours. The mixture will typically turn a deep orange/red color as the reaction proceeds.
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After 2 hours, remove the heat source and cool the reaction mixture in an ice bath, then transfer to a refrigerator to stand overnight.
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A crystalline precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove residual reactants and catalyst.
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Recrystallize the crude product from ethanol to yield the title compound as a pale yellow or off-white solid.
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Yield: Typically 70-85%.
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Melting Point: 114-116 °C.
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Stage 2: Saponification (Ester Hydrolysis)
Principle: This stage involves the base-mediated hydrolysis of the ethyl ester to the carboxylate salt, followed by acidic workup to protonate the salt and yield the carboxylic acid. This is a standard and highly efficient transformation.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid [4]
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Suspend the ethyl ester from Stage 1 (0.1 mol, 22.53 g) in 150 mL of ethanol in a round-bottom flask.
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Prepare a solution of sodium hydroxide (0.2 mol, 8.0 g) in 50 mL of water and add it to the ethanolic suspension.
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Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solution should become homogeneous as the reaction progresses.
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After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
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Dilute the remaining aqueous residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring.
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A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
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Yield: Typically >90%.
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Characterization: The product can be characterized by NMR, where the disappearance of the ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) are indicative of success.[5]
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Stage 3: Reductive Deamination via Diazotization
Principle: This is the final and key transformation to remove the 2-amino group. The primary aromatic amine is first converted to a diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid.[6] The resulting diazonium salt is an excellent leaving group (N₂) and is subsequently reduced by a mild reducing agent, hypophosphorous acid (H₃PO₂), which replaces the -N₂⁺ group with a hydrogen atom.[2][7]
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
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In a flask cooled to 0-5 °C in an ice-salt bath, dissolve the 2-amino-3-carboxylic acid from Stage 2 (0.1 mol, 19.72 g) in a mixture of 100 mL of water and 30 mL of concentrated hydrochloric acid. Stir until a fine suspension of the amine hydrochloride salt is formed.
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In a separate beaker, dissolve sodium nitrite (NaNO₂, 0.11 mol, 7.59 g) in 40 mL of water and cool the solution to 0 °C.
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Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C. Successful diazotization can be confirmed when a drop of the reaction mixture produces an immediate dark blue color on starch-iodide paper.[8]
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Once diazotization is complete, add 50% aqueous hypophosphorous acid (H₃PO₂, 0.5 mol, ~50 mL) dropwise to the cold diazonium salt solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The evolution of nitrogen gas (bubbling) will be observed. The reaction is complete when gas evolution ceases.
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The product will precipitate from the reaction mixture. Collect the crude solid by vacuum filtration.
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Wash the solid thoroughly with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water or acetic acid) to yield the pure 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of the target molecule is essential for its identification, purification, and application in further studies.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid | - |
| CAS Number | 16953-33-4 | Internal Data |
| Molecular Formula | C₉H₁₀O₂S | [9] |
| Molecular Weight | 182.24 g/mol | [9] |
| Appearance | Expected to be a white to off-white crystalline solid | - |
| Melting Point | Not reported, but expected to be >150 °C based on analogs | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | - |
Spectroscopic Analysis (Predicted)
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¹H NMR (in DMSO-d₆):
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Carboxylic Acid (-COOH): A very broad singlet, δ ≈ 12.0-13.0 ppm.
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Thiophene Proton (H-2): A singlet, δ ≈ 7.5-8.0 ppm. The deamination removes the adjacent NH₂ group, resulting in a clean singlet for the remaining thiophene proton.
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Allylic Protons (-CH₂- at C4/C7): Two multiplets (or broad triplets), δ ≈ 2.6-2.9 ppm. These are the protons on the carbons directly attached to the thiophene ring.
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Aliphatic Protons (-CH₂- at C5/C6): A multiplet, δ ≈ 1.7-1.9 ppm. These are the two central methylene groups of the cyclohexane ring.
-
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¹³C NMR (in DMSO-d₆):
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Carboxylic Carbon (-COOH): δ ≈ 165-170 ppm.
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Quaternary Thiophene Carbons (C-3a, C-7a): δ ≈ 130-140 ppm.
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Carboxylic-bearing Thiophene Carbon (C-3): δ ≈ 120-125 ppm.
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Thiophene CH (C-2): δ ≈ 125-130 ppm.
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Allylic Carbons (C-4, C-7): δ ≈ 25-30 ppm.
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Aliphatic Carbons (C-5, C-6): δ ≈ 22-25 ppm.
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FT-IR (KBr Pellet, cm⁻¹):
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300.
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C-H Stretch (Aliphatic): Sharp peaks from 2850-2950.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710.
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C=C Stretch (Thiophene Ring): Absorptions in the 1500-1600 region.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): Expected at m/z = 182.
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Key Fragments: Loss of -OH (m/z = 165), loss of -COOH (m/z = 137).
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Pharmacological Significance and Applications
The tetrahydrobenzo[b]thiophene core is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities. Understanding this context is vital for professionals in drug development.
Key Biological Activities:
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Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including colorectal and breast cancer.[9][11] Some compounds are believed to exert their effects by inhibiting key enzymes in cancer metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[9]
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Antibacterial Agents: The scaffold has been used to develop novel antibacterial agents effective against both Gram-positive and Gram-negative bacteria.[5]
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Anti-inflammatory Activity: The 2-amino-3-carboxylic acid precursor and its derivatives have been investigated as anti-inflammatory agents, potentially acting as inhibitors of the cyclooxygenase (COX) enzymes.[4]
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